Zearalenone 4-Sulfate Ammonium Salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

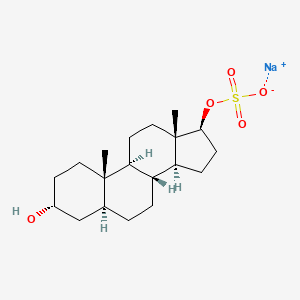

Zearalenone 4-Sulfate Ammonium Salt is a compound with the molecular formula C18H25NO8S . It is also known by its CAS Number 1439328-85-4 . It is a derivative of Zearalenone, a mycotoxin produced by fungi of the genus Fusarium .

Molecular Structure Analysis

The molecular weight of Zearalenone 4-Sulfate Ammonium Salt is 415.5 g/mol . The IUPAC name is azanium; [(4S,12E)-18-hydroxy-4-methyl-2,8-dioxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-16-yl] sulfate . The InChI and SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis

Zearalenone 4-Sulfate Ammonium Salt has several computed properties. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 8. It has a rotatable bond count of 1. Its topological polar surface area is 139 Ų .科学的研究の応用

Biomedical Research: Albumin Binding Studies

Zearalenone 4-Sulfate Ammonium Salt is utilized in biomedical research to study its interactions with serum albumin . This is crucial for understanding the toxicokinetics of mycotoxins, as albumin binding affects their distribution and elimination in the body. The compound forms stable complexes with albumins, which may explain species differences in zearalenone toxicity.

Biotechnology: Microbial Detoxification

In biotechnology, this compound is significant for developing microbial detoxification strategies . Microorganisms can convert zearalenone into less toxic metabolites, including sulfates like Zearalenone 4-Sulfate. Understanding these pathways is essential for bioremediation efforts and improving food safety.

Medicine: Toxicity and Cancer Research

The medical field uses Zearalenone 4-Sulfate Ammonium Salt to investigate its role in toxicity and potential links to cancers . As a xenoestrogenic mycotoxin, zearalenone’s interactions with estrogen receptors and its metabolites’ binding to albumins are areas of active research, particularly concerning breast and esophageal cancers.

Agriculture: Mycotoxin Monitoring

Agricultural research employs this compound to monitor and understand the fate of zearalenone and its derivatives in crops . It helps in assessing the risk of mycotoxin contamination in cereals, which is vital for ensuring food safety and compliance with regulatory standards.

Food Industry: Processing and Safety

In the food industry, Zearalenone 4-Sulfate Ammonium Salt is used to study the processing fate of mycotoxins in cereal-based products . This research is key to developing methods that minimize mycotoxin levels in food and understanding how processing affects their presence.

Environmental Science: Ecosystem Impact

This compound aids in environmental science by helping to assess the impact of mycotoxins like zearalenone on ecosystems . Research into the biotransformation and degradation of zearalenone by various organisms informs strategies to mitigate environmental contamination.

Analytical Chemistry: Method Development

Analytical chemists use Zearalenone 4-Sulfate Ammonium Salt to develop and refine detection methods for mycotoxins . Techniques such as liquid chromatography-mass spectrometry rely on standards like this compound to ensure accuracy and reliability in mycotoxin quantification.

Pharmacology: Drug Interaction Studies

In pharmacology, the compound’s stable interaction with albumins makes it a valuable tool for studying drug-mycotoxin interactions . These studies can inform the development of therapeutic interventions and safety evaluations for medications.

作用機序

Target of Action

Zearalenone 4-Sulfate Ammonium Salt is a derivative of Zearalenone, a mycotoxin produced by some species of Fusarium . The primary targets of Zearalenone and its derivatives are estrogen receptors . These receptors play a crucial role in the reproductive system and other physiological processes.

Mode of Action

Despite its nonsteroidal structure, Zearalenone and its derivatives can bind to estrogen receptors This binding mimics the action of estrogen, leading to a variety of physiological changes

Biochemical Pathways

Zearalenone is biosynthesized from the acetate-polymalonate pathway leading to a nonaketide precursor, which then undergoes different cyclizations and modifications .

Pharmacokinetics

Studies on related compounds suggest that they form stable complexes with albumins, affecting their toxicokinetics . Albumin binding may be partly responsible for the high variations in the toxicokinetics of Zearalenone and its derivatives .

Result of Action

The binding of Zearalenone and its derivatives to estrogen receptors can lead to reproductive disorders, genotoxicity, hepatotoxicity, teratogenicity, and immunotoxicity

Action Environment

Environmental factors can influence the action, efficacy, and stability of Zearalenone 4-Sulfate Ammonium Salt. For instance, Zearalenone is heat stable and can withstand storage, milling, cooking, and other processing steps

Safety and Hazards

将来の方向性

Given the potential health risks associated with Zearalenone 4-Sulfate Ammonium Salt, future research could focus on developing methods of decontamination and impeding the production of Zearalenone . Additionally, further studies could explore the interspecies differences regarding the toxicity of Zearalenone .

特性

| { "Design of the Synthesis Pathway": "The synthesis of Zearalenone 4-Sulfate Ammonium Salt can be achieved through a two-step process. The first step involves the synthesis of Zearalenone 4-Sulfate, followed by the conversion of the sulfate to the ammonium salt.", "Starting Materials": [ "Zearalenone", "Sulfuric acid", "Ammonia", "Methanol", "Diethyl ether", "Sodium bicarbonate", "Sodium sulfate" ], "Reaction": [ "Step 1: Synthesis of Zearalenone 4-Sulfate", "1. Dissolve Zearalenone in methanol.", "2. Add sulfuric acid dropwise to the solution while stirring.", "3. Continue stirring for 24 hours at room temperature.", "4. Pour the reaction mixture into diethyl ether to precipitate the product.", "5. Collect the precipitate by filtration and wash with diethyl ether.", "6. Dry the product under vacuum.", "Step 2: Conversion of Zearalenone 4-Sulfate to Zearalenone 4-Sulfate Ammonium Salt", "1. Dissolve Zearalenone 4-Sulfate in water.", "2. Add sodium bicarbonate to adjust the pH to 7-8.", "3. Add ammonium hydroxide until the pH reaches 9-10.", "4. Continue stirring for 1 hour at room temperature.", "5. Filter the solution to remove any insoluble impurities.", "6. Add sodium sulfate to the filtrate to remove any remaining water.", "7. Collect the product by filtration and wash with diethyl ether.", "8. Dry the product under vacuum." ] } | |

CAS番号 |

1439328-85-4 |

製品名 |

Zearalenone 4-Sulfate Ammonium Salt |

分子式 |

C₁₈H₂₅NO₈S |

分子量 |

415.46 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-amino-5-oxo-5-[(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxypentanoic acid](/img/structure/B1141718.png)

![7-Chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1141726.png)